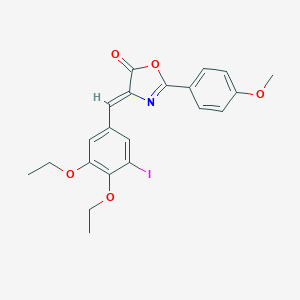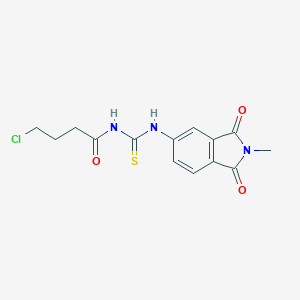
4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one, also known as DIBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIBO is a synthetic compound that belongs to the class of oxazolone derivatives, which are known for their biological and pharmacological activities. In
Scientific Research Applications
4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has shown potential applications in various fields of scientific research. One of the most significant applications of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is in the field of cancer research. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to selectively induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has also been studied for its potential use as a photosensitizer in photodynamic therapy, which is a non-invasive cancer treatment that uses light to destroy cancer cells.
Mechanism of Action
The mechanism of action of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the activation of the mitochondrial pathway of apoptosis. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one induces the release of cytochrome c from the mitochondria, which activates caspases and leads to apoptosis. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the activity of the anti-apoptotic protein Bcl-2, which promotes apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to have significant biochemical and physiological effects. In vitro studies have shown that 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one selectively induces apoptosis in cancer cells, while sparing normal cells. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments include its selective induction of apoptosis in cancer cells, low toxicity in normal cells, and potential use as a photosensitizer in photodynamic therapy. The limitations of using 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments include its relatively low solubility in water, which can make it difficult to work with, and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research on 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. One direction is to further explore its potential applications in cancer therapy, including its use as a photosensitizer in photodynamic therapy. Another direction is to study the safety and efficacy of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one in humans, including its pharmacokinetics and pharmacodynamics. Additionally, further studies are needed to determine the optimal dosage and administration route for 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one in cancer therapy. Finally, the development of new derivatives of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one with improved solubility and bioavailability could enhance its potential as a cancer therapy.
Conclusion:
In conclusion, 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is a synthetic compound that has shown significant potential in various fields of scientific research, particularly in cancer therapy. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one selectively induces apoptosis in cancer cells, inhibits the growth of cancer cells, and has low toxicity in normal cells. While there are limitations to using 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments, further research is needed to explore its potential applications and optimize its use in cancer therapy.
Synthesis Methods
The synthesis of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the reaction of 3,4-diethoxy-5-iodobenzaldehyde and 4-methoxyphenylacetic acid in the presence of acetic anhydride and a catalyst such as pyridine. The reaction proceeds through a condensation reaction, followed by cyclization to form the oxazolone ring. The product is obtained as a yellow solid, which can be purified through recrystallization.
properties
Molecular Formula |
C21H20INO5 |
|---|---|
Molecular Weight |
493.3 g/mol |
IUPAC Name |
(4Z)-4-[(3,4-diethoxy-5-iodophenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H20INO5/c1-4-26-18-12-13(10-16(22)19(18)27-5-2)11-17-21(24)28-20(23-17)14-6-8-15(25-3)9-7-14/h6-12H,4-5H2,1-3H3/b17-11- |
InChI Key |
ZKMUESWIDLSFQT-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)I)OCC |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)I)OCC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)I)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283721.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B283723.png)
![N-[(2,4-dimethylphenoxy)acetyl]-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283724.png)
![1-[3-Acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283726.png)
![1-[3-Acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283727.png)

![4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B283730.png)
![1-(3-chloro-4-methylphenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283734.png)
![3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283735.png)
![3-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283736.png)
![3,5-dichloro-2-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283737.png)
![3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283739.png)
![3-isopropoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283744.png)
![N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide](/img/structure/B283745.png)